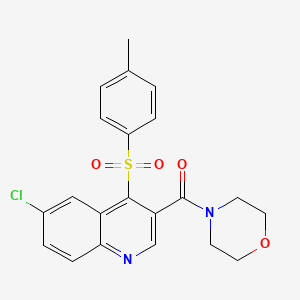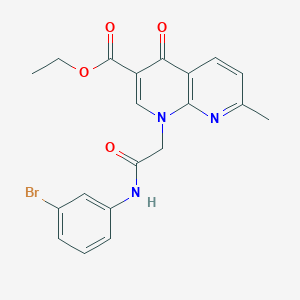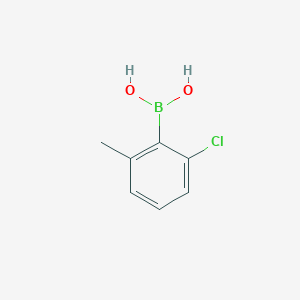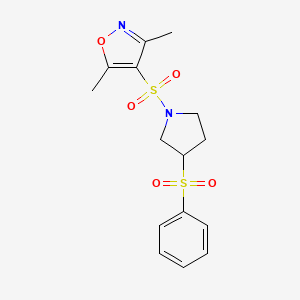
(6-Chloro-4-tosylquinolin-3-yl)(morpholino)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Synthesis and Nanotechnology
A significant application of compounds with morpholino structures involves the synthesis of gold nanoparticles. For instance, a study detailed the utilization of a morpholino-based organic compound for the first time in the preparation of gold nanoparticles without any capping agent. This process highlighted the role of the morpholino compound in controlling the shape and size of the nanoparticles through its interaction with gold(III) solution, showcasing the potential of such compounds in nanotechnology and material science research (Roy et al., 2008).
Molecular Structure and Analysis
Morpholino compounds also play a critical role in structural chemistry and molecular analysis. A study focused on a morpholino-substituted compound synthesized from natural podocarpic acid, emphasizing its molecular structure characterized by X-ray diffraction. This work demonstrates the utility of morpholino derivatives in elucidating complex molecular structures, contributing to our understanding of chemical interactions and properties (Bakare et al., 2005).
Antiproliferative Activity
In the field of medicinal chemistry, morpholino compounds have been evaluated for their antiproliferative activities. A novel bioactive heterocycle with a morpholino moiety was synthesized and assessed for its potential in inhibiting cancer cell proliferation. Such studies highlight the role of morpholino derivatives in the development of new therapeutic agents, offering insights into their potential application in cancer treatment (Prasad et al., 2018).
Pharmaceutical Intermediate Production
Another application is in the synthesis of pharmaceutical intermediates. For example, a practical synthesis route was developed for a chiral morpholine derivative, showcasing its importance in the pharmaceutical industry as a key starting material for investigational drugs. This underscores the versatility and significance of morpholino compounds in drug development and production processes (Kopach et al., 2009).
PET Imaging in Neurological Disorders
Morpholino compounds have also been explored in the context of positron emission tomography (PET) imaging for neurological disorders. A study described the synthesis of a morpholino-based PET agent intended for imaging the LRRK2 enzyme in Parkinson's disease, illustrating the potential of morpholino derivatives in neuroimaging and the study of neurodegenerative diseases (Wang et al., 2017).
Direcciones Futuras
Given the interest in morpholino compounds for their wide range of pharmacological activities, future research could focus on further exploring the properties and potential applications of “(6-Chloro-4-tosylquinolin-3-yl)(morpholino)methanone”. This could include detailed studies on its synthesis, mechanism of action, and potential therapeutic uses .
Propiedades
IUPAC Name |
[6-chloro-4-(4-methylphenyl)sulfonylquinolin-3-yl]-morpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN2O4S/c1-14-2-5-16(6-3-14)29(26,27)20-17-12-15(22)4-7-19(17)23-13-18(20)21(25)24-8-10-28-11-9-24/h2-7,12-13H,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLUBVLNGINULJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C3C=C(C=CC3=NC=C2C(=O)N4CCOCC4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(1-cyanocyclobutyl)-3-{[(2-methyl-1,3-thiazol-4-yl)methyl]sulfanyl}propanamide](/img/structure/B2642882.png)
![3-[(4-Fluorophenyl)sulfanyl]-6-phenyl-4-pyridazinecarbonitrile](/img/structure/B2642883.png)
![5-[3-Methyl-1-(3,3,3-trifluoropropyl)pyrazol-4-yl]-1,3,4-thiadiazol-2-amine](/img/structure/B2642887.png)
![2-(3'-(4-fluorophenyl)-5-methyl-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(4-methylbenzyl)acetamide](/img/structure/B2642889.png)
![2-[3-(Pyrimidin-2-yloxymethyl)piperidin-1-yl]acetamide](/img/structure/B2642891.png)




![2-{[4-(2,5-dimethoxyphenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenylacetamide](/img/structure/B2642897.png)

![5-Chloropyrazolo[1,5-a]pyridine](/img/structure/B2642900.png)
![4-{[(Tert-butoxy)carbonyl]amino}oxane-3-carboxylic acid](/img/structure/B2642901.png)